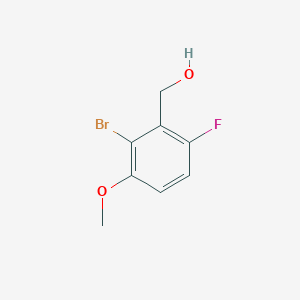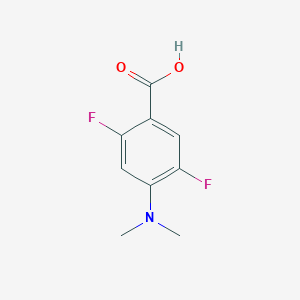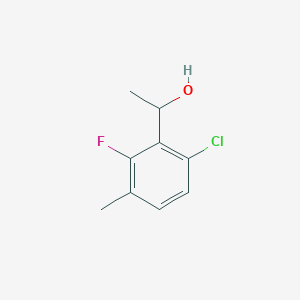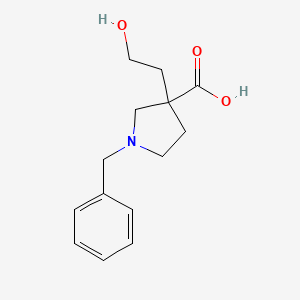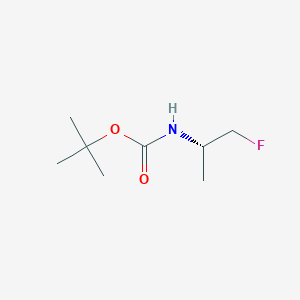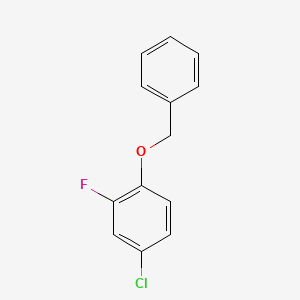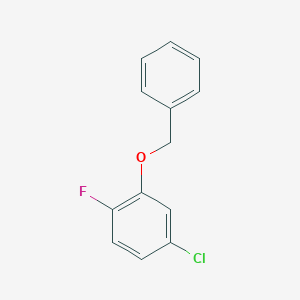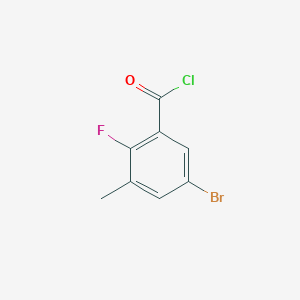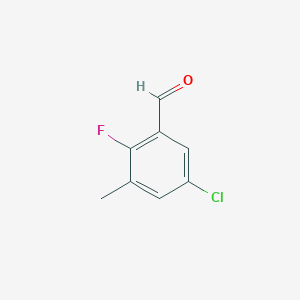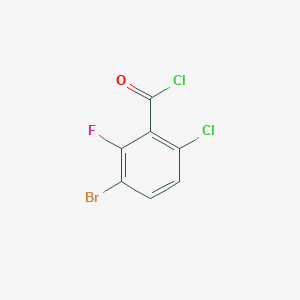
2-Chloro-4-fluoro-3-iodo-1-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-fluoro-3-iodo-1-methylbenzene is an aromatic compound with the molecular formula C7H5ClFI. It is a derivative of benzene, where the hydrogen atoms are substituted with chlorine, fluorine, iodine, and a methyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-fluoro-3-iodo-1-methylbenzene typically involves multi-step reactions starting from simpler aromatic compounds. One common method involves the halogenation of 1-methylbenzene (toluene) to introduce the chlorine, fluorine, and iodine substituents. The process may include steps such as nitration, reduction, and halogen exchange reactions .
Industrial Production Methods
Industrial production of this compound can be achieved through optimized reaction conditions to ensure high yield and purity. The process often involves the use of catalysts and controlled reaction environments to facilitate the halogenation and methylation steps. For example, the use of anhydrous hydrogen fluoride and chlorinating agents under specific temperature and pressure conditions can lead to the efficient production of this compound .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-4-fluoro-3-iodo-1-methylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine, fluorine, iodine) can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex aromatic compounds
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents (e.g., chlorine, bromine), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium, copper). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway chosen. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds with extended aromatic systems .
Wissenschaftliche Forschungsanwendungen
2-Chloro-4-fluoro-3-iodo-1-methylbenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs due to its potential biological activity and ability to interact with various molecular targets.
Materials Science: It is utilized in the design and synthesis of novel materials with specific electronic and optical properties
Wirkmechanismus
The mechanism by which 2-Chloro-4-fluoro-3-iodo-1-methylbenzene exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The compound’s halogen atoms can participate in halogen bonding, influencing its binding affinity and specificity towards target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-4-fluorotoluene: Similar in structure but lacks the iodine substituent.
2-Chloro-4-fluoro-1-(trifluoromethyl)benzene: Contains a trifluoromethyl group instead of a methyl group.
2-Chloro-4-fluoro-3-iodo-1-methoxybenzene: Has a methoxy group instead of a methyl group .
Uniqueness
2-Chloro-4-fluoro-3-iodo-1-methylbenzene is unique due to the presence of three different halogen atoms (chlorine, fluorine, iodine) on the benzene ring, which imparts distinct chemical reactivity and potential for diverse applications. The combination of these halogens can influence the compound’s electronic properties, making it valuable for specific synthetic and research purposes .
Eigenschaften
IUPAC Name |
3-chloro-1-fluoro-2-iodo-4-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFI/c1-4-2-3-5(9)7(10)6(4)8/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBFIDQKXQBQMJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)I)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFI |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.47 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
